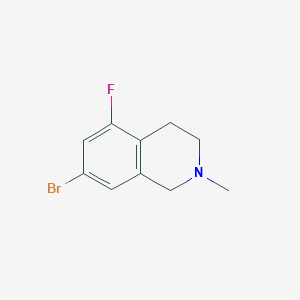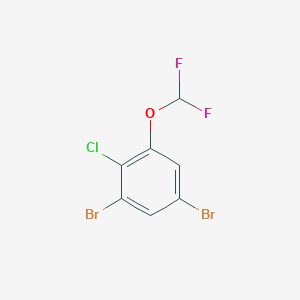
Methyl 5-fluoro-4-nitro-2-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-fluoro-4-nitro-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5F4NO4 It is a derivative of benzoic acid, characterized by the presence of fluorine, nitro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-4-nitro-2-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 5-fluoro-2-(trifluoromethyl)benzoate, followed by purification steps to isolate the desired product. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-4-nitro-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products Formed
Reduction: Formation of methyl 5-fluoro-4-amino-2-(trifluoromethyl)benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Hydrolysis: Formation of 5-fluoro-4-nitro-2-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Methyl 5-fluoro-4-nitro-2-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-4-nitro-2-(trifluoromethyl)benzoate is largely dependent on its functional groups. The nitro group can undergo reduction to form an amine, which can then interact with biological targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The fluorine atoms can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-nitro-4-(trifluoromethyl)benzoate
- Methyl 5-fluoro-2-(trifluoromethyl)benzoate
- Methyl 4-nitro-2-(trifluoromethyl)benzoate
Uniqueness
Methyl 5-fluoro-4-nitro-2-(trifluoromethyl)benzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both nitro and trifluoromethyl groups makes it a versatile intermediate in organic synthesis, while the fluorine atoms enhance its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C9H5F4NO4 |
|---|---|
Molecular Weight |
267.13 g/mol |
IUPAC Name |
methyl 5-fluoro-4-nitro-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H5F4NO4/c1-18-8(15)4-2-6(10)7(14(16)17)3-5(4)9(11,12)13/h2-3H,1H3 |
InChI Key |
JGDCNDARQQSFBF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(Bromomethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12869894.png)
![(18aR)-1,18-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydrodibenzo[b,d][1,6]dioxacyclotetradecine](/img/structure/B12869904.png)
![2-(Difluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12869923.png)
![1'-Benzyl-2h-spiro[isoquinoline-1,4'-piperidin]-3(4h)-one](/img/structure/B12869931.png)


![7-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12869945.png)
![2-Imino-3-methyl-2,3-dihydrobenzo[d]oxazol-5-amine](/img/structure/B12869947.png)


